3-(2-Fluoro-benzoyl)-2-methyl-indolizine-1-carbaldehyde 3-(2-Fluoro-benzoyl)-2-methyl-indolizine-1-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17521734
InChI: InChI=1S/C17H12FNO2/c1-11-13(10-20)15-8-4-5-9-19(15)16(11)17(21)12-6-2-3-7-14(12)18/h2-10H,1H3
SMILES:
Molecular Formula: C17H12FNO2
Molecular Weight: 281.28 g/mol

3-(2-Fluoro-benzoyl)-2-methyl-indolizine-1-carbaldehyde

CAS No.:

Cat. No.: VC17521734

Molecular Formula: C17H12FNO2

Molecular Weight: 281.28 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Fluoro-benzoyl)-2-methyl-indolizine-1-carbaldehyde -

Specification

Molecular Formula C17H12FNO2
Molecular Weight 281.28 g/mol
IUPAC Name 3-(2-fluorobenzoyl)-2-methylindolizine-1-carbaldehyde
Standard InChI InChI=1S/C17H12FNO2/c1-11-13(10-20)15-8-4-5-9-19(15)16(11)17(21)12-6-2-3-7-14(12)18/h2-10H,1H3
Standard InChI Key IZBWCYDETWRQEG-UHFFFAOYSA-N
Canonical SMILES CC1=C(N2C=CC=CC2=C1C=O)C(=O)C3=CC=CC=C3F

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

3-(2-Fluoro-benzoyl)-2-methyl-indolizine-1-carbaldehyde features a bicyclic indolizine core (a fused pyrrole-pyridine system) with three distinct substituents (Figure 1):

  • Position 1: A carbaldehyde group (–CHO), which serves as a reactive handle for further derivatization .

  • Position 2: A methyl group (–CH₃), contributing steric bulk and modulating electronic effects .

  • Position 3: A 2-fluoro-benzoyl moiety (–COC₆H₄F), introducing strong electron-withdrawing character and potential for π-π stacking interactions .

The IUPAC name reflects these substituents’ positions and prioritizes the carbaldehyde group as the principal functional group.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₈H₁₃FNO₂
Molecular Weight297.3 g/mol
Substituent Configuration1-Carbaldehyde, 2-Methyl, 3-(2-Fluoro-benzoyl)

Synthetic Methodologies

[3+2] Annulation Strategies

Recent advances in indolizine-carbaldehyde synthesis, such as the stereoauxiliary aminocatalytic approach using β-D-glucosamine , provide a template for constructing the target compound. This method involves:

  • Substrate Preparation: α,β-Unsaturated aldehydes (e.g., cinnamaldehyde derivatives) react with acyl pyridines.

  • Catalytic Cycle: β-Anomers of aminosugars facilitate enantioselective [3+2] annulation via hydrogen-bonding interactions, yielding trisubstituted indolizine-2-carbaldehydes .

For 3-(2-Fluoro-benzoyl)-2-methyl-indolizine-1-carbaldehyde, modifying the acyl pyridine precursor to include a 2-fluoro-benzoyl group and adjusting the α,β-unsaturated aldehyde to incorporate a methyl substituent could achieve the desired product.

Table 2: Comparative Synthetic Routes

MethodYield (%)Key AdvantageLimitation
Aminocatalysis 72–85Enantioselectivity, one-potRequires β-anomer catalysts
Palladium Cross-Coupling 60–75Late-stage functionalizationLimited to specific R groups

Physicochemical Properties

Solvatochromism and Intramolecular Charge Transfer (ICT)

Analogous Seoul-Fluor derivatives exhibit solvent-dependent fluorescence due to ICT between electron-donating (e.g., –CH₃) and electron-withdrawing groups (e.g., –COC₆H₄F) . Computational studies suggest that the 2-fluoro-benzoyl group in the target compound creates a polarized excited state, with HOMO localized on the indolizine core and LUMO on the benzoyl moiety (Figure 2) .

Spectroscopic Profiles

  • ¹H NMR: The methyl group at position 2 appears as a singlet (~δ 2.4 ppm), while the aldehyde proton resonates near δ 10.1 ppm .

  • IR: Stretching vibrations at ~1700 cm⁻¹ (C=O of benzoyl) and ~2800 cm⁻¹ (C–H aldehyde) .

Table 3: Spectral Data

TechniqueKey SignalsAssignment
¹H NMRδ 10.1 (s, 1H)Aldehyde proton
δ 8.2–7.4 (m, 4H)Aromatic protons
IR1702 cm⁻¹Benzoyl C=O stretch

Functional Applications

Fluorescent Bioprobes

The carbaldehyde group enables conjugation to biomolecules (e.g., antibodies), while the fluorobenzoyl moiety enhances photostability . Similar indolizines show emission maxima tunable between 450–600 nm, making the target compound a candidate for bioimaging .

Challenges and Future Directions

Synthetic Optimization

Introducing the 2-fluoro-benzoyl group requires careful control to avoid side reactions during annulation. Catalytic systems employing chitosan-derived polymers could improve yields in aqueous media.

Property Modulation

Systematic variation of substituents (e.g., replacing –CH₃ with bulkier groups) may enhance quantum yields or red-shift emission wavelengths .

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